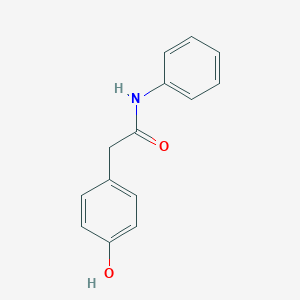

2-(4-Hydroxy-phenyl)-N-phenyl-acetamide

Description

Contextualization within N-Phenylacetamide Derivative Research

N-phenylacetamide derivatives constitute a broad and versatile class of compounds that are a major focus of contemporary chemical research due to their wide spectrum of biological activities. nih.gov The core N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, frequently modified to develop new therapeutic agents. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives, demonstrating their potential in various fields.

These derivatives have shown significant promise as:

Anticancer Agents: Certain N-phenylacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.gov For instance, combining the phenylacetamide and anilide structures has led to the design of new potential anticancer compounds. nih.gov

Antibacterial and Antifungal Agents: By incorporating other heterocyclic moieties, such as thiazole (B1198619) or 1,2,3-triazole, into the N-phenylacetamide structure, scientists have developed potent antimicrobial compounds. nih.govrsc.org Some of these derivatives have shown efficacy against plant pathogenic bacteria and various fungal strains. nih.govrsc.org

Anti-inflammatory Agents: The acetamide (B32628) moiety is a component of drugs known for their anti-inflammatory properties. iucr.org Research into related compounds, such as N-(2-hydroxy phenyl) acetamide, has shown suppression of inflammatory pathways, indicating the potential of this chemical class in treating inflammatory conditions like arthritis. nih.gov

Butyrylcholinesterase (BChE) Inhibitors: Substituted acetamide derivatives have been designed and synthesized as potential inhibitors of BChE, an important therapeutic target for Alzheimer's disease. nih.gov

The diverse biological activities of these derivatives underscore the importance of the N-phenylacetamide scaffold as a foundational structure for drug discovery and development.

Table 1: Selected Biological Activities of N-Phenylacetamide Derivatives

| Derivative Class | Biological Activity | Research Finding | Reference |

|---|---|---|---|

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Anticancer | Compounds 2b (IC₅₀ = 52 μM) and 2c (IC₅₀ = 80 μM) were the most active against the PC3 (prostate carcinoma) cell line. | nih.gov |

| N-phenylacetamide-incorporated 1,2,3-triazoles | Antifungal | Compounds 8b, 8c, and 8f showed potent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 12.5 μg mL⁻¹. | rsc.org |

| N-phenylacetamide Derivatives with Thiazole Moieties | Antibacterial | Compound A1 showed superior activity against Xanthomonas oryzae pv. Oryzae (Xoo) with an EC₅₀ value of 156.7 µM compared to commercial bactericides. | nih.gov |

Historical Trajectories of Acetamide-Based Chemical Entities in Biological Investigations

The history of acetamide-based compounds in biological and medicinal science is rich and significant. The simplest member of this family, acetamide (ethanamide), is an organic compound derived from acetic acid and ammonia. wikipedia.org While it primarily serves as an industrial solvent and plasticizer, its amide bond is fundamentally important, mirroring the peptide bonds found in proteins. wikipedia.org This connection has even led to its detection in space, highlighting the potential for the formation of life's building blocks beyond Earth. wikipedia.org

The most historically prominent acetamide-based compound in biological investigations is N-phenylacetamide, also known as acetanilide (B955). wikipedia.org First introduced into medical practice in 1886 by A. Cahn and P. Hepp under the trade name Antifebrin, it was one of the earliest aniline (B41778) derivatives recognized for its potent analgesic (pain-reducing) and antipyretic (fever-reducing) properties. wikipedia.org

Acetanilide's introduction marked a significant milestone in the history of pharmacology, representing one of the first synthetic molecules to be widely used for pain and fever relief, predating many of today's common analgesics. However, its use was eventually curtailed due to its toxic side effects, most notably methemoglobinemia, a condition that reduces the blood's ability to carry oxygen. wikipedia.org This discovery prompted the search for safer aniline derivatives, which ultimately led to the development of other important drugs. wikipedia.org The journey of acetanilide from a breakthrough therapeutic to a compound superseded by safer alternatives illustrates a classic narrative in pharmaceutical development and highlights the foundational role of the acetamide scaffold in medicinal chemistry. wikipedia.org

Delineation of Current Academic Research Paradigms for the Chemical Compound

While extensive research specifically targeting 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is not widely documented in publicly available literature, the current academic research paradigms for this compound can be inferred from studies on its structural analogs and parent molecules. The research focus is primarily directed toward exploring its potential anti-inflammatory, antioxidant, and anticancer activities, driven by the known properties of the N-phenylacetamide and 4-hydroxyphenyl moieties.

Anti-inflammatory and Analgesic Research: The historical use of acetanilide as an analgesic and antipyretic provides a strong rationale for investigating related structures for similar properties. wikipedia.org Modern research continues to explore acetamide derivatives for anti-inflammatory effects. For example, esters of N-(4'-hydroxyphenyl)acetamide (a closely related structure, also known as paracetamol or acetaminophen) with other acids have been synthesized and shown to possess anti-inflammatory, analgesic, and antipyretic activity. google.com Furthermore, N-(2-hydroxy phenyl) acetamide, an isomer of the core structure, has been identified as a novel suppressor of Toll-like receptors (TLR-2 and TLR-4), which are key mediators of inflammation in arthritis. nih.gov This suggests that this compound could be a candidate for investigation in inflammatory disease models.

Antioxidant Activity: The presence of a phenolic hydroxyl (-OH) group in the 4-hydroxy-phenyl portion of the molecule is a strong indicator of potential antioxidant activity. Phenolic compounds are well-known radical scavengers. Research into acetamide derivatives containing a hydroxyphenyl group, such as 2-(4-hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide, has confirmed antioxidant properties through assays like ABTS radical scavenging. researchgate.net

Anticancer Research: The N-phenylacetamide scaffold is actively being explored for anticancer applications. nih.gov Studies on derivatives like 2-(4-Fluorophenyl)-N-phenylacetamide have demonstrated cytotoxic activity against cancer cell lines. nih.gov Given that many anticancer agents target inflammatory pathways and oxidative stress, which are linked to the functionalities present in this compound, this remains a plausible and important area for future investigation.

Table 2: Research Findings on Compounds Structurally Related to this compound

| Related Compound | Research Focus | Key Finding | Reference |

|---|---|---|---|

| Esters of N-(4'-hydroxyphenyl)acetamide | Anti-inflammatory | The synthesized ester compounds exhibited anti-inflammatory, analgesic, and antipyretic activity. | google.com |

| N-(2-hydroxy phenyl) acetamide | Anti-inflammatory (Arthritis) | The compound was found to suppress TLR-2 and TLR-4 mediated joint inflammation in an animal model of arthritis. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-N-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-13-8-6-11(7-9-13)10-14(17)15-12-4-2-1-3-5-12/h1-9,16H,10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNREJDOLFXPMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460526 | |

| Record name | 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-71-0 | |

| Record name | 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131179-71-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Transformations of 2 4 Hydroxy Phenyl N Phenyl Acetamide and Its Analogues

Established Synthetic Routes to 2-(4-Hydroxyphenyl)-N-phenylacetamide

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a cornerstone of amide bond formation and a primary method for synthesizing 2-(4-hydroxyphenyl)-N-phenylacetamide. masterorganicchemistry.com This reaction typically involves the coupling of a carboxylic acid derivative with an amine. In the context of the target molecule, this translates to the reaction of a 4-hydroxyphenylacetic acid derivative with aniline (B41778).

The most common approach involves the activation of the carboxylic acid to a more reactive species, such as an acyl chloride or an anhydride. fishersci.co.uk For instance, 4-hydroxyphenylacetic acid can be converted to 4-hydroxyphenylacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with aniline, often in the presence of a base like pyridine (B92270) or a tertiary amine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. fishersci.co.uk

The mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack of the amine on the carbonyl carbon of the activated carboxylic acid derivative. masterorganicchemistry.comlibretexts.org Subsequent elimination of the leaving group (e.g., chloride) regenerates the carbonyl group and yields the desired amide. The efficiency of this reaction is high, making it a widely used laboratory and industrial method.

An alternative to acyl chlorides is the use of anhydrides. Mixed anhydrides, formed in situ from the carboxylic acid and another acylating agent, can also be employed to facilitate the amidation.

Conventional Condensation Strategies

Direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. However, various coupling reagents have been developed to overcome this hurdle and facilitate the direct amidation of 4-hydroxyphenylacetic acid with aniline.

Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. fishersci.co.uk These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the corresponding urea (B33335) byproduct. The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.co.ukprepchem.com

Other modern coupling reagents, often developed for peptide synthesis, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can also be employed for the efficient synthesis of amides from carboxylic acids and amines. organic-chemistry.org

Acetylation Techniques for Hydroxyphenyl Precursors

An alternative synthetic strategy involves the acetylation of a precursor molecule already containing the N-phenylamine moiety. For instance, starting with 4-aminophenol (B1666318), one could envision a two-step process. The first step would involve the formation of an N-phenyl bond, followed by the acetylation of the hydroxyl group and subsequent manipulation to introduce the acetamide (B32628) side chain.

A more direct approach involves the acylation of a pre-formed N-phenylated aminophenol. For example, if one were to synthesize an analogue, the acylation of a suitable N-aryl aminophenol with an appropriate acylating agent would be a viable route. The choice of acylating agent and reaction conditions would be critical to ensure selective acylation and avoid unwanted side reactions.

Catalytic Approaches in the Synthesis of 2-(4-Hydroxyphenyl)-N-phenylacetamide

Catalytic methods offer more efficient and environmentally benign alternatives to traditional stoichiometric approaches. These methods often involve the use of transition metal catalysts to facilitate key bond-forming reactions.

Reductive Carbonylation from Nitroaromatic Precursors

Reductive carbonylation of nitroaromatic compounds presents a powerful one-pot method for the synthesis of N-aryl amides. mdpi.comresearchgate.net This approach utilizes carbon monoxide (CO) as a carbonyl source and a reducing agent. In a relevant example, the reductive carbonylation of nitrobenzene (B124822) in the presence of a suitable palladium catalyst can lead to the formation of N-phenylacetamide derivatives. mdpi.com

A notable study demonstrated the selective one-pot synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol) via the reductive carbonylation of nitrobenzene catalyzed by a Pd(II)-diphosphine complex in a dilute acetic acid solvent. mdpi.com This highlights the potential of this methodology for synthesizing the target molecule's core structure, which could then be further functionalized. The reaction mechanism is believed to proceed through the formation of a Pd(0) species in situ, which then reacts with nitrobenzene and CO. mdpi.com

The use of CO surrogates, such as phenyl formate, is also being explored to avoid handling gaseous carbon monoxide. unimi.it

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly those involving palladium and nickel, have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While direct synthesis of 2-(4-hydroxyphenyl)-N-phenylacetamide via a single cross-coupling step is not straightforward, these methods are crucial for the synthesis of its precursors and analogues.

For instance, Suzuki, Heck, and Sonogashira coupling reactions can be used to construct the substituted aromatic rings of various analogues. Buchwald-Hartwig amination is another powerful tool for the formation of the N-aryl bond, which is central to the structure of 2-(4-hydroxyphenyl)-N-phenylacetamide. This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

Design and Synthesis of Novel 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide Derivatives

The design and synthesis of new derivatives of this compound are driven by the goal of enhancing their chemical and physical properties. Medicinal chemistry strategies such as molecular modification are often employed to refine the molecule's structure to improve its characteristics. biomedres.us This can involve the addition or removal of functional groups to influence properties like solubility, lipophilicity, and steric hindrance. biomedres.usbiomedres.us

Strategies for Modulating the Hydroxyphenyl Moiety

The hydroxyphenyl group of this compound is a primary site for chemical modification. The presence of the hydroxyl group offers a reactive handle for various transformations, allowing for the introduction of diverse functionalities that can alter the molecule's properties.

One common strategy is etherification or esterification of the phenolic hydroxyl group. For instance, esters of N-(4'-hydroxyphenyl)acetamide have been synthesized by reacting it with various carboxylic acids, such as 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com This process typically involves the conversion of the carboxylic acid to its more reactive acyl halide derivative, which then reacts with the hydroxyl group of N-(4'-hydroxyphenyl)acetamide in the presence of a base like pyridine. google.com

Another approach involves the introduction of substituents onto the aromatic ring of the hydroxyphenyl moiety. This can be achieved through various electrophilic aromatic substitution reactions. For example, formylation of phenols can be accomplished using reagents like 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene, leading to the introduction of one or more aldehyde groups onto the benzene (B151609) ring. orgsyn.org Nitration of the hydroxyphenyl ring is also possible, as demonstrated by the synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide through the acetylation of 4-hydroxy-2-nitroaniline. nih.gov These substitutions can significantly impact the electronic properties and planarity of the molecule. nih.gov

The following table summarizes some examples of modifications to the hydroxyphenyl moiety:

| Modification Strategy | Reagents and Conditions | Resulting Derivative | Reference |

| Esterification | 5-benzoyl-1-methylpyrrole-2-acetic acids, SOCl₂, pyridine | 4'-acetamidophenyl-2-(5'-p-toluyl-1'-methyl-pyrol)acetate | google.com |

| Formylation | 1,1',3,3'-tetraphenyl-2,2'-biimidazolidinylidene, chlorobenzene, 100°C | N-(2,4-diformyl-5-hydroxyphenyl)acetamide | orgsyn.org |

| Nitration | Acetic anhydride, sodium bicarbonate on 4-hydroxy-2-nitroaniline | N-(4-hydroxy-2-nitrophenyl)acetamide | nih.gov |

Functionalization of the N-Phenylacetamide Backbone

The N-phenylacetamide backbone provides multiple points for structural diversification. Modifications can be made to the N-phenyl ring or the acetamide group itself.

Substitution on the N-phenyl ring is a common strategy to explore structure-activity relationships. A variety of substituted anilines can be used as starting materials in the synthesis of N-phenylacetamide derivatives. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were synthesized by reacting 4-fluorophenylacetic acid with various substituted anilines in the presence of coupling agents like EDC and HOBt. nih.gov This allows for the introduction of a wide range of substituents, such as nitro and methoxy (B1213986) groups, onto the N-phenyl ring. nih.gov

Modification of the acetamide linker is another avenue for creating novel analogues. The Schotten-Baumann reaction has been utilized to synthesize N-phenyl-2-(phenyl-amino) acetamide derivatives. ijper.org This multi-step process involves the initial reaction of a primary aromatic amine with chloroacetic acid, followed by conversion to an acid chloride, and finally reaction with another primary aromatic amine to form the desired acetamide derivative. ijper.org Furthermore, the amide bond itself can be a site for complexation with metal ions, as demonstrated by the interaction of the nitrogen atom of the amino group in N-(4-hydroxyphenyl) acetamide with Fe(III) ions. openaccessjournals.comopenaccessjournals.com

Research has also explored the synthesis of related structures, such as 2-Chloro-N-(4-hydroxyphenyl)acetamide, which can be prepared by reacting 4-aminophenol with chloroacetyl chloride. nih.gov

Below is a table showcasing different functionalization approaches for the N-phenylacetamide backbone:

| Functionalization Target | Synthetic Method | Example Reactants | Resulting Derivative Class | Reference |

| N-Phenyl Ring | Amide coupling | 4-Fluorophenylacetic acid, substituted anilines, EDC, HOBt | 2-(4-Fluorophenyl)-N-(substituted phenyl)acetamides | nih.gov |

| Acetamide Linker | Schotten-Baumann reaction | Chloroacetic acid, primary aromatic amines, thionyl chloride | N-phenyl-2-(phenyl-amino) acetamide derivatives | ijper.org |

| Amide Nitrogen | Metal Complexation | N-(4-hydroxyphenyl) acetamide, Iron(III) chloride | Fe(III)-N-(4-hydroxyphenyl) acetamide complex | openaccessjournals.comopenaccessjournals.com |

| Acetamide Side Chain | Acylation | 4-Aminophenol, chloroacetyl chloride | 2-Chloro-N-(4-hydroxyphenyl)acetamide | nih.gov |

Heterocyclic Ring Incorporations in Derivative Design

The incorporation of heterocyclic rings is a powerful strategy in medicinal chemistry to introduce novel structural motifs and modulate physicochemical properties. nih.gov This approach has been applied to the this compound scaffold to create a diverse range of analogues.

One method involves the synthesis of derivatives containing thiazole (B1198619) moieties . A series of N-phenylacetamide derivatives bearing 4-arylthiazole groups were designed and synthesized. nih.gov This synthesis involved introducing the thiazole moiety into the amide scaffold, leading to compounds with potential biological activities. nih.gov The synthesis of such compounds often involves multi-step sequences, including the formation of thiourea (B124793) intermediates followed by cyclization to form the thiazole ring. nih.gov

Another example is the incorporation of a pyridine ring . The synthesis of 2-Hydroxy-N-(4-morpholinyl)-2-phenyl-2-(3-pyridinyl)-acetamide has been reported, which involves the coupling of 2-hydroxy-2-phenyl-2-(3-pyridinyl)acetic acid with 4-aminomorpholine. prepchem.com This demonstrates how different heterocyclic systems can be appended to the core structure.

The strategic incorporation of heterocyclic fragments can influence properties such as potency, selectivity, lipophilicity, and polarity. nih.gov The following table provides examples of heterocyclic ring incorporations:

| Incorporated Heterocycle | Synthetic Approach | Key Intermediates/Reactants | Resulting Derivative Class | Reference |

| Thiazole | Multi-step synthesis involving thiazole ring formation | 4-Arylthiazole precursors, N-phenylacetamide scaffold | N-phenylacetamide derivatives containing 4-arylthiazole moieties | nih.gov |

| Pyridine | Amide coupling | 2-hydroxy-2-phenyl-2-(3-pyridinyl)acetic acid, 4-aminomorpholine | 2-Hydroxy-N-(4-morpholinyl)-2-phenyl-2-(3-pyridinyl)-acetamide | prepchem.com |

Advanced Analytical and Spectroscopic Characterization Techniques for Research Integrity

Spectroscopic Modalities for Structural Elucidation

Spectroscopy is indispensable for determining the molecular architecture of a compound. By probing the interactions of molecules with electromagnetic radiation, techniques like NMR, FT-IR, and Mass Spectrometry provide detailed information about the connectivity of atoms and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. It provides precise information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: The proton NMR spectrum of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide provides a distinct fingerprint of its hydrogen atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the aromatic protons of the two phenyl rings appear in the downfield region (approximately 7.08-7.38 ppm). The two protons on the 4-hydroxyphenyl ring that are adjacent to the CH₂ group appear as a doublet, while the remaining aromatic protons present as complex multiplets. The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group and the aromatic ring typically resonate as a singlet or a doublet around 3.60 ppm. semanticscholar.org The protons of the amide (N-H) and hydroxyl (O-H) groups are also observable, though their chemical shifts can vary depending on solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound shows a characteristic signal for the carbonyl carbon (C=O) of the amide group in the highly deshielded region, typically around 170.0 ppm. semanticscholar.org The carbon atom of the methylene (-CH₂-) group appears at approximately 43.9 ppm. semanticscholar.org The aromatic carbons resonate in the range of 116.2 to 155.7 ppm, with the carbon atom attached to the hydroxyl group (C-OH) being the most downfield among the aromatic signals due to the oxygen's electron-withdrawing effect. semanticscholar.org

Detailed NMR data are summarized in the table below.

| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Signal Assignment |

| 7.38 (d, J = 8.2 Hz, 2H) | Aromatic CH |

| 7.33–7.18 (m, 4H) | Aromatic CH |

| 7.19–7.08 (m, 2H) | Aromatic CH |

| 6.78 (dd, J = 8.3, 3.8 Hz, 2H) | Aromatic CH |

| 3.60 (d, J = 11.4 Hz, 2H) | -CH₂- |

| Data sourced from a peer-reviewed publication. semanticscholar.org |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands.

A broad absorption band is anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The N-H stretching vibration of the secondary amide typically appears as a sharp peak around 3200-3300 cm⁻¹. nih.gov A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the amide group (Amide I band) is expected around 1640-1680 cm⁻¹. nih.gov The spectrum would also feature multiple peaks in the 1450-1600 cm⁻¹ region due to aromatic C=C ring stretching, and C-H stretching vibrations for the aromatic rings would be observed above 3000 cm⁻¹.

| Expected FT-IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | | 3200–3600 | O-H Stretch (broad) | Phenolic -OH | | 3200–3300 | N-H Stretch | Secondary Amide (-NH) | | >3000 | C-H Stretch | Aromatic | | 2850–2960 | C-H Stretch | Methylene (-CH₂-) | | 1640–1680 | C=O Stretch (Amide I) | Amide | | 1500–1600 | N-H Bend (Amide II) | Amide | | 1450–1600 | C=C Stretch | Aromatic Ring | | 1200–1300 | C-O Stretch | Phenol |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

In Electron Ionization Mass Spectrometry (EIMS), the molecule is fragmented, and the resulting fragmentation pattern provides structural clues. For this compound, the molecular ion peak [M]⁺• is observed at an m/z of 227. semanticscholar.org A prominent fragment is typically observed at m/z 107, corresponding to the stable hydroxytropylium ion, which is formed by the cleavage of the bond between the methylene group and the carbonyl group. semanticscholar.org Another significant fragment can be seen at m/z 93, corresponding to the phenoxy radical cation, arising from the cleavage of the amide bond. semanticscholar.org

| EIMS Fragmentation Data | | :--- | :--- | | m/z | Relative Intensity (%) | Proposed Fragment Identity | | 227 | 52 | [M]⁺• (Molecular Ion) | | 134 | 43 | [M - C₇H₇O]⁺ | | 107 | 100 | [C₇H₇O]⁺ (hydroxytropylium ion) | | 93 | 67 | [C₆H₅O]⁺ (phenoxy radical cation) | | 77 | 44 | [C₆H₅]⁺ (phenyl cation) | Data sourced from a peer-reviewed publication. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The calculated exact mass for the neutral molecule C₁₃H₁₃NO₂ is 227.09463 Da. HRMS can confirm this composition with high accuracy, typically within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass.

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile organic compounds and for performing quantitative analysis. For a compound like this compound, a reversed-phase HPLC method is typically employed.

This would involve a stationary phase, such as a C18 (octadecylsilyl) silica (B1680970) gel column, and a polar mobile phase. A common mobile phase would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or acidified water and an organic modifier like acetonitrile (B52724) or methanol. latamjpharm.orgsigmaaldrich.com The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the two aromatic rings in the molecule result in strong UV absorbance, typically in the range of 210-254 nm. By comparing the peak area of the main compound to the areas of any impurity peaks, the purity can be accurately determined. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding.

Elemental Compositional Analysis

Elemental analysis is a cornerstone of chemical characterization, providing the mass percentages of the constituent elements in a compound. This data is used to determine the empirical formula and to confirm the purity of a synthesized compound. The theoretical elemental composition of this compound, derived from its molecular formula, C₁₄H₁₃NO₂, and molecular weight of 227.26 g/mol , serves as a critical reference.

Theoretical Elemental Composition

The expected elemental percentages for this compound are calculated as follows:

Carbon (C): (14 * 12.011 g/mol ) / 227.26 g/mol * 100% = 73.99%

Hydrogen (H): (13 * 1.008 g/mol ) / 227.26 g/mol * 100% = 5.76%

Nitrogen (N): (1 * 14.007 g/mol ) / 227.26 g/mol * 100% = 6.16%

Oxygen (O): (2 * 15.999 g/mol ) / 227.26 g/mol * 100% = 14.08%

| Element | Symbol | Theoretical Percentage (%) | Experimental Percentage (%) |

|---|---|---|---|

| Carbon | C | 73.99 | Data not available |

| Hydrogen | H | 5.76 | Data not available |

| Nitrogen | N | 6.16 | Data not available |

| Oxygen | O | 14.08 | Data not available |

No publicly available experimental data for the elemental composition of this compound could be located in the reviewed scientific literature.

Thermal Analysis Techniques for Material Science Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed thermal analysis techniques in materials science.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine various thermal transitions, such as melting point, glass transition temperature, and crystallization events. For a pure crystalline solid like this compound is expected to be, DSC would show a sharp endothermic peak corresponding to its melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. This technique is invaluable for determining the thermal stability of a compound and studying its decomposition profile. A TGA thermogram of this compound would reveal the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures.

| Thermal Property | Technique | Expected Observation | Experimental Value |

|---|---|---|---|

| Melting Point | DSC | Sharp endothermic peak | Data not available |

| Decomposition Temperature | TGA | Onset of mass loss | Data not available |

Specific DSC and TGA data for this compound were not found in the surveyed scientific literature. The characterization of related compounds, such as 2-Chloro-N-(4-hydroxyphenyl)acetamide, has been reported, revealing a melting point of 413–415 K (140-142 °C). nih.gov However, the chloro-substituent significantly alters the molecule's properties, and this data cannot be directly extrapolated to this compound.

In Vitro Investigation of Biological Activities and Underlying Molecular Mechanisms

Pharmacological Activity Profiling in Cellular and Biochemical Assays

The acetamide (B32628) scaffold is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a wide spectrum of biological effects including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. researchgate.net Structural modifications to the acetamide moiety, particularly the introduction of various substituents on the aromatic rings, can significantly influence the bioactivity profile. researchgate.net Research into derivatives of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide and related structures has revealed promising activities in several key therapeutic areas.

Inflammation is a complex biological response implicated in numerous pathological conditions. Compounds with the ability to modulate inflammatory pathways are of significant therapeutic interest. Acetamide derivatives have demonstrated notable anti-inflammatory potential in various in vitro models.

Studies on related compounds, such as N-(2-hydroxy phenyl) acetamide, have shown that they can significantly reduce the expression and secretion of pro-inflammatory cytokines, including Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in cellular models of arthritis. researchgate.netnih.gov The mechanism for this often involves the suppression of key signaling pathways. For instance, N-(2-hydroxy phenyl) acetamide has been identified as a suppressor of Toll-like receptors (TLR-2 and TLR-4), which are crucial for initiating the inflammatory cascade in response to pathogens. nih.gov

In models using macrophage cell lines like J774.A1, stimulation with lipopolysaccharide (LPS) induces a strong inflammatory response, characterized by the production of nitric oxide (NO). Certain acetamide derivatives have been shown to effectively inhibit this LPS-induced NO production, indicating a direct modulatory effect on macrophage activation. nih.govresearchgate.net This body of evidence suggests that this compound likely possesses anti-inflammatory properties by modulating cytokine production and interfering with key inflammatory signaling pathways.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key factor in the pathogenesis of many diseases, including cancer and inflammatory disorders. nih.gov The antioxidant potential of acetamide derivatives has been explored through various biochemical and cellular assays.

Standard biochemical assays are employed to determine the radical-scavenging ability of these compounds. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. readersinsight.net For example, N-(2-Hydroxyphenyl) Acetamide exhibited high radical scavenging activity in the DPPH assay. readersinsight.net Another common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which quantifies the ability to scavenge the ABTS radical cation. nih.gov

In cellular models, such as J774.A1 macrophages, the capacity of acetamide derivatives to modulate intracellular ROS levels is assessed. Following stimulation with an oxidizing agent like tert-butyl hydroperoxide (tBOH), these compounds have been shown to reduce the production of ROS. nih.govresearchgate.net The xanthine oxidase enzyme is another significant source of ROS, and its inhibition can contribute to reducing oxidative stress. readersinsight.net The ability of acetamide derivatives to scavenge free radicals and reduce ROS production in cellular systems underscores their potential as antioxidants. researchgate.netnih.gov

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Acetamide-containing compounds have been investigated for their potential to inhibit the growth of pathogenic bacteria and fungi. researchgate.net

The in vitro antimicrobial activity of these compounds is often evaluated using the disc agar diffusion technique. researchgate.net This method assesses the ability of a compound to inhibit the growth of various microbial strains, with the potency often compared to standard drugs like streptomycin for bacteria and clotrimazole for fungi. researchgate.net

Research has shown that N-phenylacetamide derivatives can be effective against plant-pathogenic bacteria such as Xanthomonas oryzae pv. Oryzae and Xanthomonas axonopodis pv. Citri. mdpi.com Furthermore, studies on dithiocarbamate derivatives of N-phenylacetamide have demonstrated fungicidal activity against phytopathogens like Fusarium oxysporum and bactericidal effects against Pectobacterium carotovorum. researchgate.netchemjournal.kz Structural modifications play a key role in the antimicrobial efficacy of acetamide derivatives. For instance, the addition of a chloro atom to the acetamide structure has been shown to significantly enhance its activity against the fungus Candida albicans. nih.gov

Parasitic infections caused by helminths remain a significant global health problem, and resistance to existing anthelmintic drugs is a growing concern. mdpi.com In vitro assays are the primary method for the initial screening of compounds for anthelmintic activity.

A common model organism for these assays is the earthworm Eisenia foetida, which is chosen due to its anatomical and physiological similarities to intestinal roundworms. japsonline.com The assay typically involves exposing the worms to the test compound and recording the time taken for paralysis and death. japsonline.com

Other established in vitro methods target specific life cycle stages of parasitic nematodes of veterinary importance, such as sheep gastrointestinal strongyles. The Egg Hatch Test (EHT) evaluates a compound's ability to inhibit eggs from hatching, while the Larval Development Test (LDT) assesses its effect on the development from the first (L1) to the third (L3) larval stage. researchgate.net A Larval Mortality/Paralysis Test (LMT) can also be used to determine the direct effect on L3 larvae. researchgate.net While these methods are well-established for screening various natural and synthetic compounds, specific studies evaluating the anthelmintic efficacy of this compound are not widely reported in the current literature.

The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of medicinal chemistry. Phenylacetamide derivatives have emerged as a promising class of compounds with significant antiproliferative and pro-apoptotic effects on various cancer cell lines. tbzmed.ac.irnih.gov

The cytotoxic effects of these compounds are typically evaluated using the MTT assay, which measures cell viability. Studies have demonstrated that phenylacetamide derivatives can exert potent, dose-dependent antiproliferative effects against a range of cancer cell lines, including breast cancer (MCF-7, MDA-MB-468), prostate cancer (PC3), and pheochromocytoma (PC12). tbzmed.ac.irnih.govnih.gov The efficacy is often quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

The underlying mechanism of action frequently involves the induction of apoptosis, or programmed cell death. This can be confirmed through various assays, such as the TUNEL assay and caspase-3 activity tests. tbzmed.ac.ir Mechanistic studies have shown that these derivatives can trigger both intrinsic and extrinsic apoptotic pathways, characterized by the upregulation of pro-apoptotic proteins like Bax and FasL, cleavage of PARP, and activation of caspases. tbzmed.ac.ircnr.it

Table 1: In Vitro Cytotoxicity of Phenylacetamide Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |

|---|---|---|---|---|

| Derivative 3d | MDA-MB-468 | Breast Cancer | 0.6 ± 0.08 | tbzmed.ac.ir |

| Derivative 3d | PC-12 | Pheochromocytoma | 0.6 ± 0.08 | tbzmed.ac.ir |

| Derivative 3c | MCF-7 | Breast Cancer | 0.7 ± 0.08 | tbzmed.ac.ir |

| Derivative 3j | MDA-MB-468 | Breast Cancer | 0.76 ± 0.09 | tbzmed.ac.ir |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | Prostate Cancer | 52 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | Prostate Cancer | 80 | nih.govnih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | Breast Cancer | 100 | nih.govnih.gov |

Neurodegenerative diseases are often characterized by progressive neuronal loss, frequently linked to oxidative stress and inflammation. Compounds with antioxidant properties may offer a therapeutic strategy for mitigating this damage.

In vitro models are essential for screening compounds for neuroprotective effects. A commonly used model involves the human neuroblastoma cell line SH-SY5Y. mdpi.com To mimic the oxidative stress implicated in neurodegeneration, these cells can be exposed to toxins like tert-butyl hydroperoxide (t-BHP), a potent ROS inducer. The neuroprotective potential of a test compound is then assessed by its ability to preserve cell viability in the presence of this toxin. mdpi.com

To model specific diseases like Parkinson's, neuronal cells can be treated with the neurotoxin MPP+, which selectively damages dopaminergic neurons and induces cell death. mdpi.com A compound's ability to protect against MPP+-induced cytotoxicity would indicate a potential therapeutic benefit. Given the demonstrated antioxidant and anti-inflammatory activities of the acetamide scaffold, it is plausible that this compound could exhibit neuroprotective properties, although specific experimental data for this compound in neuronal models is not yet prominent in the literature.

Hypoglycemic Activity Investigations in Cell-Based Assays

Currently, there is a lack of specific data from cell-based assays to definitively characterize the hypoglycemic activity of this compound. While research has been conducted on structurally related acetamide derivatives, which have shown some potential in modulating glucose metabolism, direct evidence for the parent compound is not available in the reviewed scientific literature. Therefore, no conclusive statements can be made regarding its efficacy or mechanism of action as a hypoglycemic agent in vitro.

Elucidation of Molecular and Cellular Action Mechanisms

Understanding the interaction of a compound with specific molecular targets is crucial for elucidating its pharmacological profile. This section explores the known enzymatic inhibition and activation studies concerning this compound.

Enzyme Inhibition and Activation Studies

There is no direct scientific evidence available to demonstrate the modulatory effects of this compound on cyclooxygenase (COX) isoforms. Studies on the structurally similar compound, N-(4-hydroxyphenyl)acetamide (paracetamol), have shown preferential inhibition of COX-2 under specific conditions. However, these findings cannot be directly extrapolated to this compound without dedicated in vitro enzymatic assays.

The interaction profile of this compound with cytochrome P450 (CYP) isoforms has not been specifically documented in the available scientific literature. While the broader class of N-phenylacetamide derivatives may undergo metabolism by various CYP enzymes, specific data on inhibition or induction of isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 by the compound is not available.

No published research specifically investigates the inhibitory activity of this compound against histone deacetylases (HDACs). Although other classes of compounds containing acetamide moieties have been explored as HDAC inhibitors, the specific structural requirements for HDAC inhibition are precise, and no data currently supports this activity for this compound.

Dedicated studies on the inhibitory effects of this compound against carbonic anhydrase and acetylcholinesterase are absent from the current body of scientific literature. While various derivatives of acetamide have been synthesized and tested for such activities, no specific inhibition constants (Kᵢ) or IC₅₀ values are available for the parent compound.

Metalloprotease Inhibition Studies

Research into the biological activities of phenylacetamide derivatives has revealed their potential to inhibit metalloproteinases, a family of enzymes involved in the degradation of the extracellular matrix and implicated in cancer cell migration and invasion. A novel phenoxyacetamide derivative, closely related to this compound, has been shown to effectively inhibit the activity of metalloproteinase 2 (MMP-2) and metalloproteinase 9 (MMP-9) mdpi.com. These enzymes are crucial for the breakdown of the basement membrane, a key step in tumor metastasis. The inhibition of MMP-2 and MMP-9 by this derivative suggests a mechanism by which phenylacetamide compounds may prevent the spread of metastatic cancer cells mdpi.com. Studies on this phenoxy acetamide derivative demonstrated its efficacy against HepG2 hepatocellular cancer cells, further highlighting its potential as an anti-metastatic agent mdpi.com.

Receptor Binding Kinetics and Ligand-Target Specificity

Currently, there is no publicly available research data detailing the specific receptor binding kinetics or ligand-target specificity of this compound.

Modulation of Intracellular Signal Transduction Cascades

The direct effects of this compound on specific intracellular signal transduction cascades have not been extensively characterized in the available literature. However, its derivatives have been shown to trigger apoptosis, which inherently involves the modulation of specific signaling pathways. For instance, the induction of apoptosis by phenylacetamide derivatives in various cancer cell lines points towards the activation of caspase cascades, which are central to the apoptotic process tbzmed.ac.ir. The activation of these pathways ultimately leads to programmed cell death. Further research is required to elucidate the broader impact of this compound on other key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Gene Expression Profiling and Transcriptional Regulation

While comprehensive gene expression profiling for this compound is not available, studies on its derivatives have provided insights into their effects on the expression of specific genes involved in apoptosis. Phenylacetamide derivatives have been shown to upregulate the RNA expression of pro-apoptotic genes such as Bax and FasL, while the expression of the anti-apoptotic gene Bcl-2 is also affected tbzmed.ac.ir. This modulation of gene expression shifts the cellular balance towards apoptosis. The activation of these genes is a critical step in the initiation of both the intrinsic and extrinsic apoptotic pathways tbzmed.ac.ir.

Apoptosis Induction and Cell Cycle Progression Arrest Mechanisms

Phenylacetamide derivatives have demonstrated significant potential in inducing apoptosis and causing cell cycle arrest in various cancer cell lines.

Apoptosis Induction: A specific phenylacetamide derivative, referred to as compound 3d in one study, has been shown to be a potent inducer of apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines tbzmed.ac.ir. The mechanism of action involves the upregulation of pro-apoptotic proteins Bax and FasL, and the activation of caspase-3, a key executioner caspase in the apoptotic cascade tbzmed.ac.ir. In HepG2 cells, a novel phenoxyacetamide derivative was found to significantly increase the populations of both early and late apoptotic cells mdpi.com. This compound also induced a notable increase in the necrotic cell population mdpi.com. The pro-apoptotic effects of these derivatives suggest that they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis tbzmed.ac.ir.

Cell Cycle Arrest: In addition to inducing apoptosis, phenylacetamide derivatives can also halt the progression of the cell cycle. A resveratrol-based phenylacetamide derivative was found to cause cell cycle arrest at the G1 phase in both MCF7 and MDA-MB231 breast cancer cell lines mdpi.com. This arrest was accompanied by a dose-dependent decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), key regulators of the G1 phase mdpi.com. Another study on phenanthroline derivatives in HepG2 cells showed that one derivative could arrest the cell cycle in the S and G2/M phases, while another caused arrest in the G0/G1 phase nih.gov. These effects were linked to decreased expression of cyclin B1/Cdk1 and cyclin D1/Cdk4, respectively nih.gov.

The table below summarizes the cytotoxic activity of various phenylacetamide derivatives in different cancer cell lines.

| Compound Derivative | Cell Line | IC50 (µM) |

| Phenylacetamide derivative 3c | MCF-7 | 0.7 ± 0.08 |

| Phenylacetamide derivative 3d | MCF-7 | 0.7 ± 0.4 |

| Phenylacetamide derivative 3d | MDA-MB-468 | 0.6 ± 0.08 |

| Phenylacetamide derivative 3j | MDA-MB-468 | 0.76 ± 0.09 |

| Phenylacetamide derivative 3d | PC-12 | 0.6 ± 0.08 |

| Phenoxyacetamide derivative I | HepG2 | 6.9 ± 0.7 |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 |

Data sourced from multiple studies mdpi.comtbzmed.ac.irnih.gov.

The following table illustrates the effect of a phenoxyacetamide derivative on the cell cycle distribution of HepG2 cells.

| Cell Cycle Phase | Control (%) | Treated (%) |

| Early Apoptosis | 0.55 | 29.13 |

| Late Apoptosis | 0.13 | 15.52 |

| Necrosis | 1.25 | 2.66 |

Data reflects treatment with the IC50 concentration of the compound for 48 hours mdpi.com.

Development and Application of In Vitro Biological Models for Mechanistic Research

Biochemical Enzyme Assay Platforms

Extensive literature searches did not yield specific studies detailing the in vitro investigation of the compound this compound using biochemical enzyme assay platforms. While research exists on various acetamide derivatives and their interactions with enzymes, data directly pertaining to the enzyme inhibition or activation profiles of this compound is not available in the reviewed scientific literature.

Research on structurally related compounds has explored a range of enzymatic interactions. For instance, various N-phenylacetamide derivatives have been investigated for their potential as inhibitors of enzymes such as carbonic anhydrase and cyclooxygenase. Additionally, studies on other acetamide-containing molecules have revealed activities including antimicrobial and anticancer effects, often linked to specific enzyme inhibition pathways. However, these findings are not directly applicable to this compound, and no specific biochemical enzyme assay data for this compound could be located.

Therefore, a detailed analysis of its effects on specific enzymes, including data tables on inhibitory concentrations (IC₅₀) or activation constants, cannot be provided at this time due to the absence of published research in this specific area. Further experimental investigation would be required to determine the enzymatic activity profile of this compound.

Structure Activity Relationship Sar Analysis and Computational Approaches in Drug Discovery

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For N-phenylacetamide derivatives, several key pharmacophoric features have been identified through various studies on analogous structures. These generally include:

Aromatic Rings: The presence of two phenyl rings is a common feature. These rings can engage in π-π stacking and hydrophobic interactions within the binding sites of biological targets.

Hydrogen Bond Donors and Acceptors: The amide linkage (-NH-C=O-) provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). The hydroxyl (-OH) group on the phenyl ring is also a potent hydrogen bond donor and acceptor. These interactions are often critical for anchoring the ligand to its receptor.

Pharmacophore models are developed based on the structures of known active compounds. For instance, a study on N-hydroxyphenyl acrylamides and N-hydroxypyridin-2-yl-acrylamides as inhibitors of human cancer leukemia K562 cells led to the development of a five-point pharmacophore model. This model consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings researchgate.net. The most successful hypothesis, AADRR.62, yielded a statistically significant 3D-QSAR model, suggesting its predictive power for designing new inhibitors researchgate.net.

Similarly, structure-based pharmacophore models can be generated from the crystal structure of a ligand-target complex. This approach helps in identifying the crucial interaction points between the ligand and the active site of the protein nih.govnih.govtaylorandfrancis.com. For N-phenylacetamide derivatives, the key interactions would likely involve the amide and hydroxyl functionalities, as well as the phenyl rings.

Systematic Evaluation of Substituent Effects on Biological Profiles

The biological activity of the 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide scaffold can be systematically modulated by introducing different substituents on the phenyl rings. The nature, position, and size of these substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Studies on related N-phenylacetamide derivatives have provided valuable insights into these effects. For example, in a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives evaluated for antitubercular activity, the position of substituents on the N-phenyl ring was found to be critical. Generally, para-substituted compounds showed better activity than ortho- or meta-substituted ones. Furthermore, the electronic properties of the substituents played a significant role, with electron-withdrawing groups often leading to enhanced activity nih.gov.

In another study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as potential anticancer agents, it was observed that compounds bearing a nitro moiety exhibited higher cytotoxicity against PC3 and MCF-7 cancer cell lines compared to those with a methoxy (B1213986) moiety nih.gov. This again highlights the importance of electron-withdrawing groups in this particular series.

The following table summarizes the effects of different substituents on the biological activity of some N-phenylacetamide analogs, as reported in the literature.

| Analog Series | Substituent | Position | Observed Effect on Biological Activity | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Various | para | Generally more active than ortho/meta | nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Electron-withdrawing | para | Enhanced antitubercular activity | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Nitro (NO2) | para | Higher cytotoxicity than methoxy group | nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide | Methoxy (OCH3) | para | Lower cytotoxicity than nitro group | nih.gov |

These findings suggest that for this compound, substitutions on the N-phenyl ring are likely to have a profound impact on its biological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for optimizing lead structures.

For N-phenylacetamide derivatives, both 2D and 3D-QSAR studies have been conducted. In a 2D-QSAR study of 2-phenoxy-N-substituted acetamide (B32628) analogues as HIF-1 inhibitors, a multiple linear regression (MLR) model was developed that showed a good correlation between the chemical descriptors and the biological activity researchgate.net. The descriptors in the best model included the SssNHE-index, slogp, T_O_N_1, and T_2_Cl_1, which relate to the electronic and hydrophobic properties of the molecules researchgate.net.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic field requirements for optimal activity. For the same series of HIF-1 inhibitors, a 3D-QSAR model using the k-nearest neighbor molecular field analysis approach showed excellent predictive capability researchgate.net.

A QSAR study on acetamido-N-benzylacetamide derivatives as anticonvulsants also demonstrated the utility of this approach. The developed models indicated that both 2D and 3D descriptors could effectively characterize the anticonvulsant activities of the compounds kg.ac.rs. These studies underscore the potential of QSAR for guiding the synthesis of new and more potent this compound analogs.

| QSAR Study | Compound Series | Methodology | Key Findings | Reference |

| 2D-QSAR | 2-phenoxy-N-substituted acetamide analogues | MLR, PCR, PLS | Good correlation with electronic and hydrophobic descriptors. | researchgate.net |

| 3D-QSAR | 2-phenoxy-N-substituted acetamide analogues | k-NN MFA | High predictive capability based on steric and electrostatic fields. | researchgate.net |

| 2D/3D QSAR | Acetamido-N-benzylacetamide derivatives | MLR | Both 2D and 3D descriptors effectively model anticonvulsant activity. | kg.ac.rs |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how a ligand interacts with its biological target. These methods are instrumental in predicting binding modes, estimating binding affinities, and understanding the conformational changes that occur upon binding.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-phenylacetamide derivatives, docking studies have been employed to elucidate their binding modes with various enzymes. For instance, in a study of phenoxyacetanilide derivatives as potential non-steroidal anti-inflammatory drugs, molecular docking was used to investigate their interaction with the COX-2 enzyme semanticscholar.org. The results showed that the compounds could fit into the active site of the enzyme, and the docking scores were correlated with their in vivo anti-inflammatory activity semanticscholar.org.

In another study, N-aryl-2-(N-disubstituted) acetamide compounds were docked into the active sites of neurodegenerative enzymes, revealing key hydrogen bonding and hydrophobic interactions that stabilize the ligand-protein complex nih.gov. Such studies on analogs of this compound can help in identifying its potential biological targets and in understanding the structural basis of its activity.

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations can provide a detailed picture of the conformational flexibility of a ligand and its target, as well as the dynamics of their interaction taylorandfrancis.comnih.govnih.govmdpi.comrsc.org.

Advanced Research on Metabolic Fate and Bio Distribution Theoretical and Experimental Frameworks

Theoretical Postulations of Biotransformation Pathways

The biotransformation of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide is expected to occur primarily in the liver through Phase I and Phase II metabolic reactions. The goal of these reactions is to increase the compound's water solubility, which facilitates its removal from the body.

Phase I Reactions: These initial reactions typically involve oxidation, reduction, and hydrolysis. For this compound, the phenyl rings and the amide bond are likely sites for these transformations. The Cytochrome P450 (CYP) family of enzymes is predicted to be a key player in the oxidative metabolism of this compound. nih.gov Theoretical Phase I pathways include:

Hydroxylation: The addition of another hydroxyl group to one or both of the phenyl rings could occur, resulting in dihydroxy-phenyl derivatives.

Amide Hydrolysis: The amide bond could be cleaved, breaking the molecule into 4-hydroxyphenylacetic acid and aniline (B41778).

Phase II Reactions: Following Phase I, the parent compound or its metabolites undergo conjugation with endogenous molecules, which significantly enhances their polarity. Important Phase II pathways are:

Glucuronidation: The phenolic hydroxyl group is a prime candidate for conjugation with glucuronic acid, a very common metabolic route.

Sulfation: The phenolic hydroxyl group can also be modified by the addition of a sulfate (B86663) group, a reaction catalyzed by sulfotransferases. mdpi.com

Table 1: Postulated Biotransformation Pathways and Metabolites

| Metabolic Phase | Reaction Type | Potential Metabolite | Postulated Enzyme Family |

|---|---|---|---|

| Phase I | Hydroxylation | 2-(3,4-Dihydroxy-phenyl)-N-phenyl-acetamide | Cytochrome P450 (CYP) |

| Phase I | Amide Hydrolysis | 4-Hydroxyphenylacetic acid and Aniline | Amidases/Hydrolases |

| Phase II | Glucuronidation | 2-(4-Glucuronidyloxyphenyl)-N-phenyl-acetamide | UDP-glucuronosyltransferases (UGTs) |

Investigating Interactions with Cellular Transport Systems and Plasma Binding Proteins

The distribution of this compound within the body is significantly governed by its binding to plasma proteins and its transport across cellular membranes.

Plasma Binding Proteins: Once in the bloodstream, the compound is likely to bind to plasma proteins, with albumin being the primary candidate. The degree of this binding, influenced by the compound's lipophilicity, can affect its availability to reach tissues and undergo metabolism. Techniques such as equilibrium dialysis and ultrafiltration are used to quantify the extent of plasma protein binding.

Cellular Transport Systems: The movement of this compound into and out of cells is facilitated by various transporter proteins. Based on its chemical structure, potential transporters include members of the organic anion and cation transporter families (OATs and OCTs), which are vital for xenobiotic handling in the liver and kidneys. Efflux pumps like P-glycoprotein (P-gp) could also play a role by actively removing the compound from cells.

Table 2: Key Proteins in Bio-Distribution

| Protein Type | Specific Protein (Example) | Role in Bio-Distribution | Experimental Investigation Method |

|---|---|---|---|

| Plasma Protein | Albumin | Sequesters compound in blood, affecting free concentration | Equilibrium Dialysis, Ultrafiltration |

| Uptake Transporter | Organic Anion Transporters (OATs) | Facilitates cellular entry, especially in liver and kidneys | In vitro transporter assays |

Influence of Microenvironmental Factors (pH, Temperature, Enzymatic Milieu) on Compound Action

The local environment at the cellular and tissue level can greatly impact the behavior of this compound.

pH: The ionization state of the phenolic hydroxyl group is dependent on the surrounding pH. At the physiological pH of approximately 7.4, it will mainly be in its non-ionized form. However, variations in pH, such as in the acidic environment of the stomach or in inflamed tissues, can alter its ionization, thereby affecting its solubility, ability to cross cell membranes, and interactions with proteins.

Temperature: While the body maintains a relatively stable temperature, localized inflammation can cause an increase in temperature (hyperthermia). Temperature can affect the rates of enzymatic reactions involved in metabolism and can also alter the fluidity of cell membranes, which may influence transport processes.

Enzymatic Milieu: The concentration and activity of metabolic enzymes can differ significantly between individuals and tissues due to genetic factors, disease, or the presence of other drugs. For instance, the expression of certain CYP enzymes can be induced or inhibited, which would alter how quickly this compound is metabolized. researchgate.net

Table 3: Impact of Microenvironmental Factors

| Microenvironmental Factor | Effect on Compound | Physiological/Pathological Relevance |

|---|---|---|

| pH | Affects ionization, solubility, and membrane permeability | Influences absorption and distribution into various body compartments |

| Temperature | Influences metabolic reaction rates and membrane fluidity | Local inflammation can alter metabolism and transport |

Future Directions and Emerging Research Frontiers for 2 4 Hydroxy Phenyl N Phenyl Acetamide

Rational Design of Highly Selective and Potent Analogues

The quest for more effective and selective therapeutic agents is driving the rational design of novel analogues of 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide. By strategically modifying the core structure, researchers aim to enhance desirable properties while minimizing off-target effects.

One promising approach involves the synthesis of derivatives with altered substituents on the phenyl rings. For instance, the introduction of different functional groups can influence the compound's binding affinity to its biological targets. nih.govmdpi.com Research has shown that phenylacetamide derivatives can be synthesized with various moieties to explore their therapeutic potential, including as anticancer and antibacterial agents. nih.govmdpi.com For example, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated their potential as anticancer agents, particularly against prostate carcinoma cell lines. nih.govnih.gov

Furthermore, the synthesis of ester derivatives of N-(4'-hydroxyphenyl)acetamide has been explored to create compounds with anti-inflammatory, analgesic, and antipyretic activities. google.com These efforts highlight the versatility of the phenylacetamide scaffold in developing new therapeutic agents. The design of these analogues is often guided by computational modeling and structure-activity relationship (SAR) studies to predict the impact of chemical modifications on biological activity. mdpi.comnih.gov

Integration of Multi-Omics Data for Holistic Mechanistic Understanding

A deeper understanding of the biological mechanisms of this compound is crucial for its future development. The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex interactions between the compound and biological systems.

By analyzing changes in gene expression, protein levels, and metabolic profiles in response to the compound, researchers can identify key signaling pathways and molecular targets. nih.govnih.gov This holistic view can provide insights into the compound's mode of action, potential biomarkers for patient stratification, and mechanisms of resistance. nih.gov For example, multi-omics analysis has been used to elucidate the synergistic mechanisms of natural product extracts in treating complex diseases like rheumatoid arthritis by identifying their effects on pathways such as the PI3K/Akt signaling pathway. nih.gov This comprehensive approach allows for a more complete picture of the compound's effects and can guide the development of more effective and personalized therapies.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Virtual Screening: To identify novel analogues with high predicted activity and favorable pharmacokinetic profiles from large chemical libraries. youtube.com

De Novo Drug Design: To generate entirely new molecular structures with desired properties. nih.gov

Predictive Modeling: To forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, reducing the need for extensive experimental testing. nih.gov

Exploration of Novel Biological Targets and Therapeutic Modalities

While initial research may have focused on a specific biological target, the unique chemical structure of this compound suggests it may have broader therapeutic applications. Future research will likely explore its potential to modulate novel biological targets and its use in new therapeutic modalities.

For example, derivatives of phenylacetamide have been investigated for a range of biological activities, including as anticancer, nih.govnih.gov antibacterial, mdpi.com and anti-inflammatory agents. google.comnih.gov One study investigated N-(2-hydroxy phenyl) acetamide (B32628) as a suppressor of Toll-like receptors (TLR-2 and TLR-4) in a model of arthritis. nih.gov Another study explored the reaction of N-(4-hydroxyphenyl)acetamide with diiodine, indicating its potential interaction with biological processes involving iodine. rsc.org

The exploration of new therapeutic areas for this compound and its analogues could lead to the development of treatments for a wider range of diseases. This includes investigating its potential in areas where its unique properties could offer a significant advantage over existing therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and purification methods for 2-(4-Hydroxy-phenyl)-N-phenyl-acetamide?

- Methodological Answer : The compound is typically synthesized via nucleophilic acyl substitution or condensation reactions. For example, acetylation of 4-aminophenol with acetic anhydride under controlled pH (5.5–6.5) yields the acetamide derivative, followed by purification through recrystallization (e.g., using methanol or aqueous solutions) . Analytical techniques like HPLC (≥95% purity) and NMR are critical for confirming structural integrity and purity .

Q. How is this compound characterized analytically in research settings?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for verifying hydrogen and carbon environments.

- FT-IR to confirm the presence of hydroxyl (-OH), amide (-CONH-), and aromatic groups.

- Mass spectrometry (exact mass: ~257.28 g/mol) for molecular weight validation.

- Chromatography (HPLC, TLC) to assess purity and detect impurities .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .

- Ventilation : Use fume hoods to minimize inhalation risks (GHS H335) .

- Storage : Store at 2–8°C in airtight containers to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes for regioselective modifications.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) often enhance reaction kinetics.

- Kinetic Studies : Use in-situ FT-IR or HPLC to monitor intermediate formation and adjust reaction time/temperature .

Q. How should conflicting spectral data (e.g., NMR shifts or crystallographic parameters) be resolved for this compound?

- Methodological Answer :

- Crystallographic Validation : Compare experimental X-ray diffraction data (e.g., CCDC 1910293) with computational models (e.g., PubChem’s InChI key) to identify polymorphic variations .

- DFT Calculations : Use Gaussian or ORCA software to simulate NMR/IR spectra and reconcile discrepancies caused by solvation or tautomerism .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the phenyl or hydroxyl groups with fluorinated or heterocyclic moieties to modulate bioavailability (e.g., fluorophenyl analogs in ).

- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., enzymes or receptors) .

Q. How can degradation products of this compound be identified and mitigated?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via LC-MS to identify breakdown products (e.g., hydrolyzed amides or oxidized phenols) .

- Stabilizers : Add antioxidants (e.g., BHT) or use amber glassware to reduce photolytic degradation .

Cross-Disciplinary and Methodological Questions

Q. How can researchers cross-reference IUPAC nomenclature for this compound in patent databases?

- Methodological Answer : Use exact terms like "N-(4-hydroxyphenyl)acetamide" in patent searches (e.g., Google Patents, Espacenet) to retrieve ~89,500 results. Boolean operators (e.g., "this compound" AND "synthesis") refine results .

Q. What in vitro models are suitable for mechanistic studies of this compound’s biological activity?

- Methodological Answer :

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms using fluorogenic substrates.

- Cell-Based Models : Use HEK293 or HepG2 cells to assess cytotoxicity (MTT assay) or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.